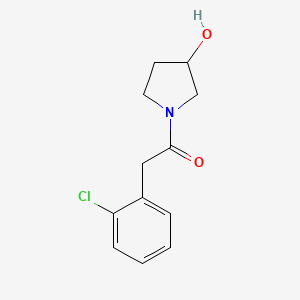
2-(2-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one
概要
説明
2-(2-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group attached to a pyrrolidinyl ethanone backbone, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-hydroxypyrrolidine.
Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with 3-hydroxypyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2-(2-Chlorophenyl)-1-(3-oxopyrrolidin-1-yl)ethan-1-one.
Reduction: Formation of 2-(2-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)propan-1-one: Similar structure but with a propanone backbone.
2-(2-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)butan-1-one: Similar structure but with a butanone backbone.
Uniqueness
2-(2-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of a chlorophenyl group and a pyrrolidinyl ethanone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
2-(2-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one (CAS Number: 1339257-34-9) is a synthetic compound that has garnered attention for its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound has the following chemical properties:
- Molecular Formula : C₁₂H₁₄ClNO₂
- Molecular Weight : 239.70 g/mol
- Structural Formula : Structure
Research indicates that this compound may interact with various biological pathways. Its hydroxypyrrolidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving GABA and dopamine receptors. The presence of the chlorophenyl group may enhance binding affinity to certain receptors, contributing to its biological effects.
Pharmacological Effects
- Neuropharmacological Activity :
- Anticholinesterase Activity :
- Cytotoxicity Studies :
Anticancer Activity
Another case study explored the anticancer potential of compounds with similar pharmacophores, revealing significant inhibition of cell proliferation in various cancer cell lines. This suggests that this compound may also possess anticancer properties, although specific data on this compound is still required .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 239.70 g/mol |
| CAS Number | 1339257-34-9 |
| Purity | Min. 95% |
| Biological Assay | Result |
|---|---|
| AChE Inhibition | IC₅₀ = 28.76 nM |
| Neuroprotection | Significant reduction in apoptosis observed (related compounds) |
| Cytotoxicity | Inhibition in cancer cell lines (related compounds) |
特性
IUPAC Name |
2-(2-chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-4-2-1-3-9(11)7-12(16)14-6-5-10(15)8-14/h1-4,10,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBYJIXLXISXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















